1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
CAS No.: 1491167-08-8
Cat. No.: VC2736433
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491167-08-8 |
|---|---|
| Molecular Formula | C17H24BNO3 |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
| Standard InChI | InChI=1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3 |
| Standard InChI Key | OHZPPNRUIHYHBJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3C)(C)C |
Introduction
Chemical Identity and Properties
Structural Identification
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one features an indolin-2-one scaffold with a boronic ester functionality at the 6-position. The compound has a well-defined chemical identity with specific registry information as detailed below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1491167-08-8 |
| Molecular Formula | C17H24BNO3 |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
| Standard InChI | InChI=1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3 |
| Standard InChIKey | OHZPPNRUIHYHBJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3C)(C)C |
The compound contains three methyl groups (1,3,3-positions) attached to the indolin-2-one core and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position of the indoline ring. The presence of the boronic ester functionality is particularly significant as it enables the molecule to participate in various cross-coupling reactions, making it a versatile synthetic intermediate.
Physical and Chemical Characteristics
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The indolin-2-one core provides a rigid, heterocyclic framework
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The boronic ester moiety serves as a reactive handle for cross-coupling chemistry
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The methyl substituents at positions 1, 3, and 3 influence the electronic and steric properties
The boronic ester functionality is particularly noteworthy as it is crucial for the compound's participation in Suzuki-Miyaura cross-coupling reactions, which are essential for carbon-carbon bond formation in organic synthesis.
Synthetic Methodologies
Preparation of Boronic Ester Derivatives
The synthesis of compounds similar to 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically follows established protocols for the preparation of boronic ester derivatives. One common approach involves palladium-catalyzed Miyaura borylation reactions using bis(pinacolato)diboron (B2pin2) .
For related indole boronic esters, the synthetic route often begins with halogenated precursors. For example, the synthesis of N-ethyl-indole-5-boronic acid ester involves the following steps:
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Alkylation of 5-bromoindole with an alkyl halide (e.g., ethyl bromide)
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Palladium-catalyzed cross-coupling Miyaura borylation reaction with bis(pinacolato)diboron
This methodology can be adapted for the synthesis of 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one by starting with an appropriately substituted indolin-2-one precursor.
Alternative Synthetic Approaches
For oxindole-based derivatives, the scientific literature describes alternative synthetic pathways. For instance, the synthesis of related oxindole derivatives can begin with commercially available isatin, which undergoes Wolff-Kishner reduction to form indolin-2-one derivatives . The following sequence illustrates a potential route:
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Wolff-Kishner reduction of isatin to indolin-2-one using hydrazine monohydrate followed by basic hydrolysis
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Selective bromination using N-bromosuccinimide (NBS) to introduce a bromine at the desired position
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Conversion of the brominated intermediate to a boronic acid ester through palladium-catalyzed borylation
These approaches can be adapted for the synthesis of 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with appropriate modifications to accommodate the methyl substituents at positions 1, 3, and 3.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds between aryl or vinyl boronic acids/esters and aryl or vinyl halides.
The general mechanism of the Suzuki-Miyaura cross-coupling involving this compound includes:
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Oxidative addition of an aryl halide to a palladium(0) catalyst
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Transmetalation with the boronic ester component
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Reductive elimination to form the new carbon-carbon bond
This reaction is particularly valuable in pharmaceutical synthesis for constructing complex molecular frameworks. The boronic ester functionality in 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one makes it an excellent building block for introducing the indolin-2-one scaffold into various target molecules.
Structure-Reactivity Relationships
Boronic Ester Reactivity
The reactivity of 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is largely determined by the boronic ester moiety. Pinacol boronic esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) exhibit several advantageous properties:
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Enhanced stability compared to boronic acids
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Improved solubility in organic solvents
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Controlled reactivity in cross-coupling reactions
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Compatibility with various functional groups
These properties make the compound particularly valuable in synthetic organic chemistry, where controlled reactivity and compatibility with diverse reaction conditions are essential.
Influence of Substituents
The methyl groups at positions 1, 3, and 3 of the indolin-2-one core influence the electronic properties and reactivity of the molecule. These substituents:
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Increase the electron density of the indolin-2-one system
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Provide steric hindrance that can affect reaction rates and selectivity
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Influence the conformation of the molecule
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Potentially affect the rate of cross-coupling reactions at the boronic ester site
Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions and maximizing yields in synthetic applications involving 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.
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